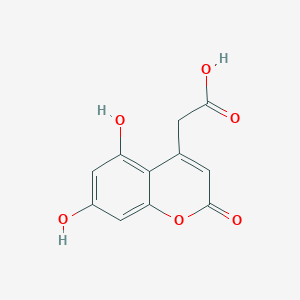

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely found in nature, particularly in plants. This compound is characterized by its chromen-4-one core structure with hydroxyl groups at positions 5 and 7, and an acetic acid moiety at position 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromen-4-one core. The hydroxyl groups are introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is C11H8O6 with a molecular weight of 236.18 g/mol. Its structure features a chromone backbone with hydroxyl groups that contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated the effects of various coumarin derivatives on cancer cell lines, revealing that this compound demonstrated cytotoxic effects against several types of cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Case Study:

A specific investigation into the compound's effect on breast cancer cell lines showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Antioxidant Activity

The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals. This property is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings:

In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study:

In a recent animal study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved overall inflammatory responses .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Esculetin: A coumarin derivative with hydroxyl groups at positions 6 and 7.

Ferulic Acid: A phenolic compound with antioxidant properties.

Baicalin: A flavonoid with anti-inflammatory and antioxidant activities .

Uniqueness

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature allows for unique interactions with biological targets and provides distinct reactivity compared to other coumarin derivatives .

Activité Biologique

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, often referred to as a derivative of coumarin, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C11H8O6, with a molecular weight of approximately 236.18 g/mol. The structure features a chromenone core with hydroxyl substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8O6 |

| Molecular Weight | 236.18 g/mol |

| CAS Number | 92422-76-9 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound highlighted its effectiveness against several pathogenic bacteria.

Case Study: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for their antimicrobial activity against common bacteria such as Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis. The results indicated that certain derivatives showed high activity against Staphylococcus pneumoniae while having moderate effects on other bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Salmonella panama | Low |

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

In vitro studies revealed that the compound effectively reduced the levels of reactive oxygen species (ROS) in cellular models. This property is particularly relevant in the context of neuroprotection and anti-aging research.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The anti-inflammatory action is primarily attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways, leading to a decrease in the production of inflammatory mediators.

Propriétés

IUPAC Name |

2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYIHVIEQRZMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.